3-甲氧基-4-(2-氧代-2-苯乙氧基)苯甲醛

描述

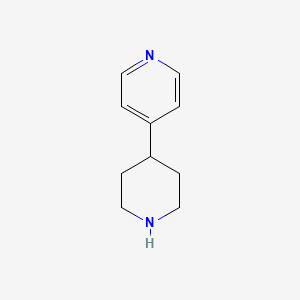

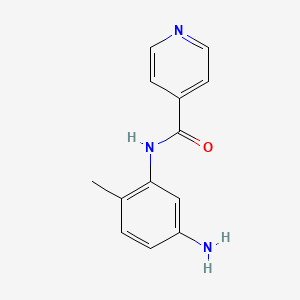

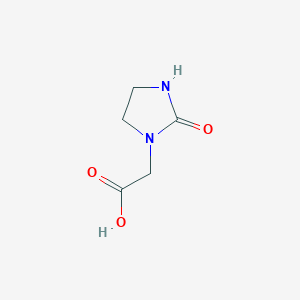

3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde is a chemical compound that is part of a broader class of organic compounds known as benzaldehydes. These compounds contain a benzene ring attached to an aldehyde group and may have various substituents that modify their chemical properties. The specific structure of 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde suggests the presence of a methoxy group and a 2-oxo-2-phenylethoxy substituent on the benzene ring.

Synthesis Analysis

The synthesis of related benzaldehyde derivatives often involves multi-step reactions starting from simpler aromatic compounds. For instance, the synthesis of 2-(2-oxo-3-phenylpropyl)benzaldehydes, which are structurally similar to the compound , involves the conversion of these compounds into 3-benzylisochromen-1-ones and further into 3-phenyl-2-naphthols and naphthoquinones . Another related compound, 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine, is synthesized and characterized by various spectroscopic techniques, indicating a multi-step process involving elemental analysis and X-ray analysis .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often complex and non-planar, as evidenced by the study of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine, which contains a strong O–H⋯N hydrogen bond . X-ray crystallography is a common technique used to determine the precise structure of such compounds, as seen in the study of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde .

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo various chemical reactions, including cyclization and dehydrogenation, as demonstrated by the transformation of 2-(1-aryl-2-methoxyethenyl)benzaldehydes into 3-aryl-2-methoxyinden-1-one phenylhydrazones . The regioselective protection of hydroxyl groups in benzaldehydes is another type of reaction that can be performed to modify the chemical properties of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. For example, the presence of methoxy groups can affect the compound's solubility and reactivity. The crystal structure of 2-methoxy-benzaldehyde shows intra- and intermolecular C–H⋯O short contacts, which can influence the compound's dimerization behavior and vibrational spectroscopy . Spectroscopic studies, including FT-IR, FT-Raman, and NMR, are essential for understanding the physical properties of these compounds, as seen in the analysis of 2,4-dimethoxy benzaldehyde and 4-methoxy-3-methyl benzaldehyde .

科学研究应用

氧化和机理研究

研究已经研究了甲氧基苯甲醛的氧化,包括 3-甲氧基变体,揭示了它们的化学行为和反应机理。例如,甲氧基苯甲醛在乙酸水溶液中被苯并咪唑鎓氟铬酸盐氧化,生成相应的羧酸。该反应已得到详细研究,提供了对所涉及的动力学和热力学的更深入理解(Malik、Asghar 和 Mansoor,2016)。

与高价态氧钌化合物的反应

已经进行了甲氧基取代的苄基苯硫醚与高价态氧钌化合物反应的研究。这项研究有助于区分通过单电子转移反应的氧化剂和涉及直接氧原子转移的氧化剂,证明了甲氧基苯甲醛在各种化学反应中的多功能性(Lai、Lepage 和 Lee,2002)。

合成和细胞毒性评价

3,5-二甲氧基-苯甲醛是一种相关化合物,已用作合成阿莫福鲁丁 A 和 B 的起始材料,阿莫福鲁丁 A 和 B 对人类肿瘤细胞系表现出细胞毒性。这项研究突出了甲氧基苯甲醛在药物化学和药物开发中的潜力(Brandes 等人,2020)。

安全和危害

The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

3-methoxy-4-phenacyloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-16-9-12(10-17)7-8-15(16)20-11-14(18)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEPMNIGSKPMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1299521.png)

![6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1299531.png)

![4-fluoro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B1299535.png)

![2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B1299545.png)